![molecular formula C15H12O5 B6405036 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261905-41-2](/img/structure/B6405036.png)
2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%
Overview
Description
2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid (HMCPB) is a type of organic acid that has a wide range of applications in chemical and biological research. It is used as a reagent in the synthesis of various compounds, and has been studied for its potential in a number of biochemical and physiological applications.
Scientific Research Applications
2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has a number of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as pyridines, quinolines, and indoles. 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is also used in the synthesis of pharmaceuticals, such as antifungal and antimalarial drugs. In addition, 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is used in the synthesis of polymers, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed that 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% acts as a proton donor, donating a proton to an acceptor molecule in order to form a new compound. This proton donation is thought to be responsible for the synthesis of the various compounds that can be formed from 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, studies have suggested that 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% may have anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications in the treatment of cancer and other diseases. In addition, 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the production of proinflammatory cytokines, suggesting that it may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using simple and inexpensive methods, making it an attractive reagent for laboratory experiments. However, 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% research include further studies of its mechanism of action, its potential applications in the treatment of diseases, and its potential applications in the synthesis of various compounds. In addition, further studies of the biochemical and physiological effects of 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%, as well as its potential toxicological effects, should be conducted. Finally, further studies should be conducted to determine the optimal conditions for synthesizing 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95%, as well as its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and other organic compounds.
Synthesis Methods
2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using several different methods. A common method is to react 4-methoxycarbonylphenol (MCP) with hydroxylamine hydrochloride in aqueous ethanol at room temperature. This reaction produces 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% in a yield of approximately 95%. Other methods for synthesizing 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid, 95% include the reaction of MCP with sodium hydroxide in aqueous ethanol, or the reaction of MCP with hydroxylamine hydrochloride in aqueous ethanol followed by the addition of hydrochloric acid.
properties
IUPAC Name |
2-hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(16)8-11/h2-8,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNXSMGANXOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690704 | |
Record name | 3-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-41-2 | |
Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3-hydroxy-, 4′-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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